(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(4-(pyrrolidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C22H22F3N3O3S2 and its molecular weight is 497.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optical Properties
One study describes the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives , which were analyzed for their optical properties. These compounds showed significant Stokes' shift range, indicating potential applications in luminescent materials (Volpi et al., 2017).
Antimicrobial and Antimycobacterial Activities
Another research effort focused on the synthesis of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones and evaluated their antimicrobial and antimycobacterial activities. These compounds exhibited promising activity, suggesting potential therapeutic applications (Narasimhan et al., 2011).
Anticonvulsant Agents
A different study synthesized (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blockers and anticonvulsant agents. The compounds showed high potency in the maximal electroshock (MES) test, indicating their potential as anticonvulsant drugs (Malik & Khan, 2014).
Tubulin Polymerization Inhibitors
Further research introduced (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors. These conjugates showed considerable antiproliferative activity on various cancer cell lines, highlighting their potential as cancer therapeutic agents (Mullagiri et al., 2018).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, the compound would interact with its targets, leading to changes in the targets’ function. The presence of a pyrrolidine ring could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
The specific biochemical pathways affected by the compound would depend on its targets. Compounds containing a pyrrolidine ring have been found to have various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The presence of a pyrrolidine ring could potentially enhance the compound’s bioavailability .
Future Directions
Properties
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S2/c23-22(24,25)18-5-3-4-16(14-18)15-32-21-26-10-13-28(21)20(29)17-6-8-19(9-7-17)33(30,31)27-11-1-2-12-27/h3-9,14H,1-2,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFCLUTZVWUAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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